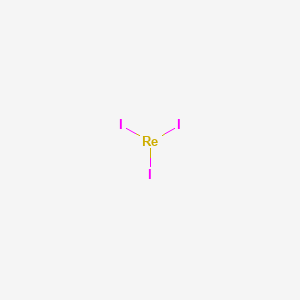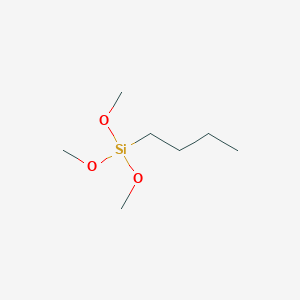
三碘化铼(III)
描述
Rhenium(III) iodide is a binary chemical compound composed of rhenium and iodide, with the chemical formula ReI₃. It forms violet-black crystals and is poorly soluble in water, acetone, ethanol, ether, and dilute acid solutions
科学研究应用
作用机制
Target of Action
Rhenium(III) iodide is a binary chemical compound of rhenium and iodide with the chemical formula ReI3
Mode of Action
It is known that rhenium(iii) iodide can be synthesized by the decomposition of rhenium(iv) iodide . This suggests that the compound may interact with its targets through a reduction process.
Pharmacokinetics
It is known that rhenium(iii) iodide forms violet-black crystals and is poorly soluble in water, acetone, ethanol, ether, and dilute acid solutions
Result of Action
When heated in vacuum up to 170 °c, the compound decomposes to rhenium(ii) iodide, and at 380 °c — to rhenium(i) iodide . This suggests that the compound may undergo changes under certain conditions, which could potentially influence its effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of Rhenium(III) iodide can be influenced by environmental factors. For instance, the compound’s solubility can be affected by the presence of various solvents . Additionally, the compound’s stability can be influenced by temperature, as it decomposes under certain heat conditions .
准备方法
Synthetic Routes and Reaction Conditions: Rhenium(III) iodide can be synthesized through several methods:
- This method involves the thermal decomposition of rhenium(IV) iodide (ReI₄) to produce rhenium(III) iodide and iodine gas:
Decomposition of Rhenium(IV) Iodide: 2ReI4→2ReI3+I2
Another method involves the introduction of ethanol into a mixture of perrhenic acid (HReO₄) and hydroiodic acid (HI):Reaction of Perrhenic Acid and Hydroiodic Acid: HReO4+3HI+2C2H5OH→ReI3+4H2O+2CH3CHO
Industrial Production Methods:
化学反应分析
Types of Reactions: Rhenium(III) iodide undergoes various chemical reactions, including:
- When heated in a vacuum up to 170°C, rhenium(III) iodide decomposes to rhenium(II) iodide:
Decomposition: 2ReI3→2ReI2+I2
At 380°C, it further decomposes to rhenium(I) iodide:ReI3→ReI+I2
Common Reagents and Conditions:
Oxidation and Reduction: Rhenium(III) iodide can participate in redox reactions, where it can be reduced or oxidized depending on the reagents and conditions used.
Substitution Reactions: It can undergo ligand substitution reactions, where iodide ligands are replaced by other ligands without altering the core structure.
Major Products: The major products formed from these reactions include rhenium(II) iodide, rhenium(I) iodide, and iodine gas.
相似化合物的比较
Iridium Triiodide (IrI₃): Similar to rhenium(III) iodide, iridium triiodide forms stable complexes and has applications in catalysis and materials science.
Ruthenium(III) Iodide (RuI₃): This compound shares similar properties and reactivity with rhenium(III) iodide and is used in various chemical and industrial applications.
Uniqueness: Rhenium(III) iodide is unique due to its specific electronic configuration and the ability to form stable complexes with a variety of ligands. Its high thermal stability and resistance to decomposition make it valuable for high-temperature applications and studies involving metal-ligand interactions .
属性
IUPAC Name |
triiodorhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.Re/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMQJDMHHOTHKW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[Re](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I3Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314646 | |
| Record name | Rhenium iodide (ReI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.920 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15622-42-1 | |
| Record name | Rhenium iodide (ReI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15622-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhenium iodide (ReI3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhenium iodide (ReI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is a significant challenge in synthesizing rhenium(III) iodide, and how have researchers overcome it?
A1: A major challenge in obtaining rhenium(III) iodide has been the low yield and complexity of previous synthetic methods. A simplified, high-yield synthesis was developed utilizing the thermal decarbonylation of rhenium(III) benzoate with iodine. [] This method offers a more efficient route to obtaining this valuable precursor for further chemical synthesis.
Q2: What is a notable application of rhenium(III) iodide in coordination chemistry?
A2: Rhenium(III) iodide serves as an effective starting material for synthesizing rhenium chalcocyanide cluster complexes. [] For example, reacting rhenium(III) iodide with potassium thiocyanate under specific conditions leads to the formation of [Re4(µ3-S)4(CN)12]4−. This highlights the utility of rhenium(III) iodide in accessing diverse rhenium cluster compounds with potential applications in various fields.
Q3: Besides rhenium compounds, what other metal iodide was characterized in the process of optimizing the synthesis of rhenium(III) iodide?
A3: During the investigation of an efficient synthesis for rhenium(III) iodide, researchers successfully isolated and characterized β-molybdenum(II) iodide. [, ] This finding underscores the broader applicability of the developed synthetic methodology for accessing various metal iodides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)
![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)



